molecular formula C11H7ClF3N3O B020857 4-(6-Chloropyridazin-3-ylOxy-3-(Trifluoromethyl)Aniline CAS No. 103317-56-2

4-(6-Chloropyridazin-3-ylOxy-3-(Trifluoromethyl)Aniline

Cat. No.: B020857
CAS No.: 103317-56-2
M. Wt: 289.64 g/mol
InChI Key: UNGRLXQADZQVTE-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- is a chemical compound with the molecular formula C11H7ClF3N3O It is known for its unique structure, which includes a benzenamine core substituted with a 6-chloro-3-pyridazinyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- typically involves the reaction of 4-amino-3-(trifluoromethyl)phenol with 6-chloro-3-pyridazinecarboxylic acid. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is typically purified by recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-chloro-3-(trifluoromethyl)-: This compound has a similar structure but lacks the 6-chloro-3-pyridazinyl group.

    Benzenamine, 3,5-dichloro-4-[(6-chloro-3-pyridazinyl)oxy]-: This compound has additional chlorine substituents on the benzenamine core.

Uniqueness

Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)- is unique due to the presence of both the 6-chloro-3-pyridazinyl group and the trifluoromethyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

103317-56-2

Molecular Formula

C11H7ClF3N3O

Molecular Weight

289.64 g/mol

IUPAC Name

4-(6-chloropyridazin-3-yl)oxy-3-(trifluoromethyl)aniline

InChI

InChI=1S/C11H7ClF3N3O/c12-9-3-4-10(18-17-9)19-8-2-1-6(16)5-7(8)11(13,14)15/h1-5H,16H2

InChI Key

UNGRLXQADZQVTE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OC2=NN=C(C=C2)Cl

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OC2=NN=C(C=C2)Cl

Synonyms

BENZENAMINE, 4-[(6-CHLORO-3-PYRIDAZINYL)OXY]-3-(TRIFLUOROMETHYL)-

Origin of Product

United States

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